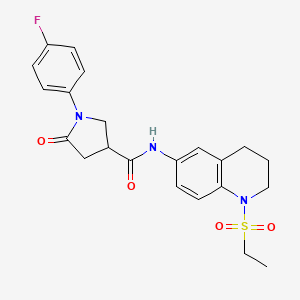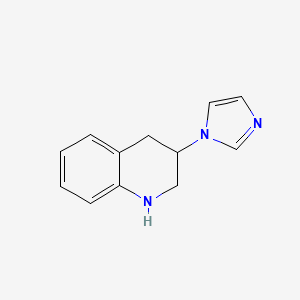
3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole derivatives were obtained from the condensation reaction of 3-(1H-imidazol-1-yl) propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde .Molecular Structure Analysis
The molecular structure of imidazole compounds can be analyzed using various spectroscopic methods such as FT-IR, FT-Raman, UV–Vis 1H, and 13C NMR .Chemical Reactions Analysis
Imidazole compounds show a broad range of chemical and biological properties . They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . For example, 3-(1H-imidazol-1-yl)propanenitrile has a molecular weight of 121.14 .Wissenschaftliche Forschungsanwendungen
Anti-Candida Activity
This compound has shown significant anti-Candida activity. Specifically, the compound 5j, namely (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, emerged as a potent anti-Candida albicans agent, with a MIC value of 0.0054 µmol/mL, which is more potent than both fluconazole and miconazole .
Seed Protection and Growth Stimulation
Novel complexes of 3-[3-(1H-imidazol-1-yl)propyl]-3,7-diaza-bispidines and β-Cyclodextrin have been synthesized and evaluated as seed protectors of selected wheat seedlings. These complexes have shown to protect and stimulate growth of three varieties of wheat, namely Kazakhstanskaya-10, Severyanka, and Miras .
Coupling Amino Acids
This compound has a wide range of applications including coupling amino acids .
Preparation of Beta-Keto Sulfones
It is also used in the preparation of beta-keto sulfones .
Conversion of Alcohols and Amines to Carbamates, Esters, and Ureas
This compound is used to convert alcohols and amines to carbamates, esters, and ureas .
Treatment of Autoimmune Diseases
Treatment of Inflammatory Bowel Disease and Graft-Versus-Host Disease
Anti-Aspergillus Activity
Imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline is Candida albicans , a type of yeast that can cause fungal infections . This compound has shown significant anti-Candida activity, outperforming other antifungal agents such as fluconazole and miconazole .
Mode of Action
The compound’s interaction with its target is likely due to its imidazole ring, which is known to have broad-spectrum antimicrobial properties .
Biochemical Pathways
Imidazole derivatives are known to interfere with the synthesis of ergosterol, a key component of the fungal cell membrane . This disruption can lead to changes in membrane permeability and function, ultimately leading to cell death .
Pharmacokinetics
Imidazole derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the action of 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline is the inhibition of Candida albicans growth, leading to a reduction in fungal infection . This compound has shown potent anti-Candida activity, with a minimum inhibitory concentration (MIC) value of 0.0054 µmol/mL, making it more potent than both fluconazole and miconazole .
Eigenschaften
IUPAC Name |
3-imidazol-1-yl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-12-10(3-1)7-11(8-14-12)15-6-5-13-9-15/h1-6,9,11,14H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTHZNXJNMCGAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2369158.png)
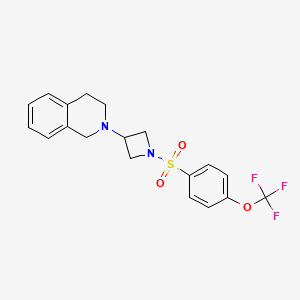
![2-Ethoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2369161.png)

![4-tert-butyl-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2369164.png)

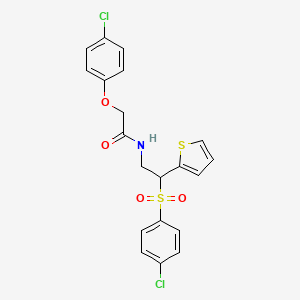
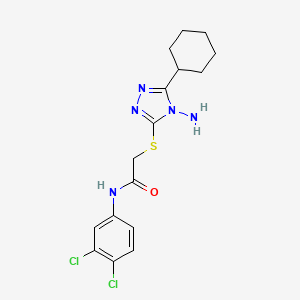
![6-Phenyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2369170.png)
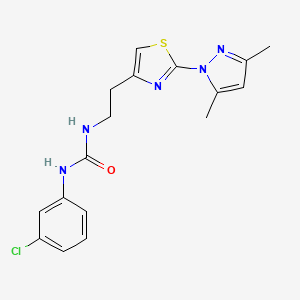
![Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2369177.png)
![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2369178.png)
![N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2369179.png)
